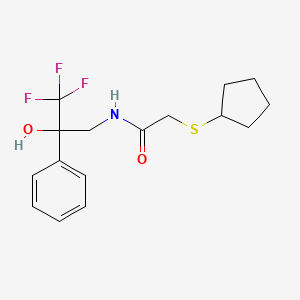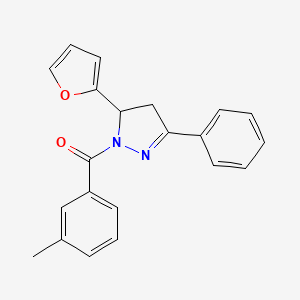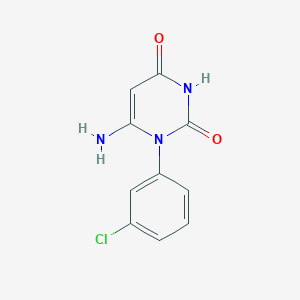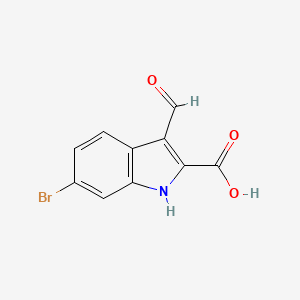![molecular formula C10H10F2N4OS B2512074 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 730950-25-1](/img/structure/B2512074.png)
3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C10H10F2N4OS and its molecular weight is 272.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Activity
- Synthesis and Characterization in Cancer Research : A study focused on synthesizing and characterizing a ligand derived from a triazole compound, which included 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. This ligand was used with gold (III) and nickel (II) metal ions to create complexes tested for anti-cancer activity against the MCF-7 breast cancer cell line. The gold(III) complex showed notably higher cytotoxicity against the cancer cell line compared to the nickel(II) complex (Ghani & Alabdali, 2022).
Antimicrobial Activities
- Role in Antimicrobial Research : Another research area involves the synthesis of novel triazole derivatives, including compounds related to this compound, to evaluate their antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Material Science
- Nanofiltration Membranes : Research in material science has explored the use of sulfonated aromatic diamine monomers, related to the triazole compound , for creating thin-film composite nanofiltration membranes. These membranes are used for dye treatment experiments, demonstrating improved water flux due to enhanced surface hydrophilicity without compromising dye rejection (Liu et al., 2012).
Synthesis of Complex Chemical Structures
- Synthesis of Dithiazolidine-3,5-diones : Another application is in the synthesis of dithiazolidine-3,5-diones, where the 1,2,4-triazole structure plays a role. These compounds are used in peptides, glycopeptides, and PNA syntheses, serving as amino protecting groups and as sulfurization reagents for trivalent phosphorus (Barany et al., 2005).
Corrosion Inhibition
- Mild Steel Corrosion Control : The compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study showed that derivatives of the triazole compound effectively inhibited acidic corrosion, even at very low concentrations, making it a potential candidate for industrial applications in corrosion control (Bentiss et al., 2009).
作用機序
Target of action
Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific structure and functional groups.
Mode of action
The mode of action of 1,2,4-triazoles generally involves binding to their targets, leading to changes in the function of these targets . The exact mode of action of “this compound” would depend on its specific targets.
Biochemical pathways
1,2,4-triazoles can affect various biochemical pathways depending on their specific targets . The affected pathways and downstream effects of “this compound” would depend on its specific mode of action.
特性
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVXFXXAWZCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)
![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)
![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)



![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)
